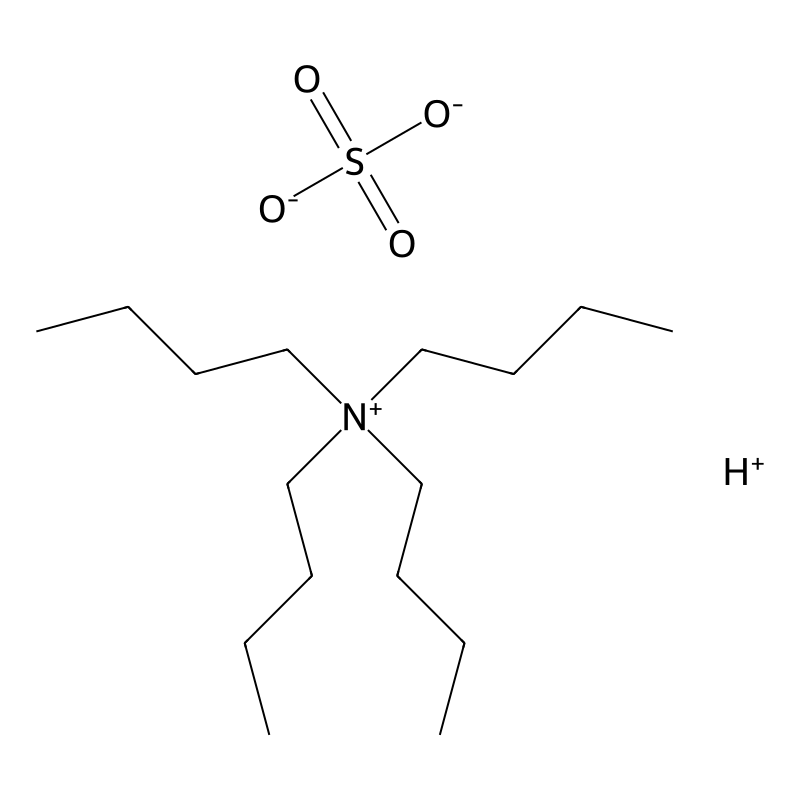

Tetrabutylammonium hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrabutylammonium hydrogen sulfate (TBAH) is a chemical compound used in various scientific research applications. It is most commonly employed as an ion-pairing agent in liquid chromatography (LC) [].

Ion-pairing chromatography is a technique used to separate charged molecules (ionic species) by forming neutral ion pairs with oppositely charged ions like TBAH. This process allows for the analysis of ionic compounds using LC, which is typically designed for neutral molecules [, ].

Here are some specific examples of how TBAH is used in scientific research:

- Analysis of environmental samples: TBAH can be used to analyze various environmental samples, such as water and soil, for the presence of anionic pollutants like pesticides and herbicides [, ].

- Biomolecule separation: TBAH can be used to separate and purify biomolecules, such as proteins and peptides, during the process of liquid chromatography-mass spectrometry (LC-MS) analysis [].

- Catalyst applications: TBAH can be used as a phase-transfer catalyst in certain chemical reactions, facilitating the transfer of reactants between different phases (e.g., liquid-liquid) [].

Tetrabutylammonium hydrogen sulfate is an organic compound with the molecular formula and a molecular weight of 339.54 g/mol. It is classified as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another, thereby enhancing the efficiency of various

- N-Alkylation Reactions: It serves as an efficient catalyst in N-alkylation reactions of benzanilides.

- Cyclization of Beta-Amino Acids: The compound facilitates the cyclization of beta-amino acids into beta-lactams.

- Conversion Reactions: It aids in converting nitriles to amides and dehydrohalogenation of aryl 2-haloethyl ethers to produce vinyl ethers.

- Oxidation Reactions: Tetrabutylammonium hydrogen sulfate is utilized in the oxidation of alcohols, showcasing its versatility as a catalyst .

The biological activity of tetrabutylammonium hydrogen sulfate is primarily attributed to its quaternary ammonium structure, which exhibits antibacterial properties. This makes it a potential candidate for use in antimicrobial formulations and surface-active agents. Studies have indicated that it can inhibit certain bacterial strains, suggesting its utility in pharmaceutical and industrial applications where microbial control is essential .

Tetrabutylammonium hydrogen sulfate can be synthesized through various methods:

- Direct Neutralization: The compound can be prepared by neutralizing tetrabutylammonium hydroxide with sulfuric acid.

- Three-Component Reactions: Recent studies have explored its use in three-component reactions to synthesize complex organic molecules, demonstrating its effectiveness as a catalyst in multi-step synthetic processes .

- Eco-Friendly Methods: Some synthesis routes emphasize environmentally friendly practices, utilizing mild conditions and minimizing waste production during the reaction process .

Tetrabutylammonium hydrogen sulfate has diverse applications across various fields:

- Catalysis: Its primary use as a phase transfer catalyst enhances reaction rates and yields in organic synthesis.

- Textile Industry: It acts as a softener for textiles and paper products.

- Detergents: The compound is employed as an active ingredient in detergent sanitizers and antistatic agents.

- Emulsifying Agents: It is used in formulations requiring emulsification or pigment dispersion .

Research into the interactions of tetrabutylammonium hydrogen sulfate with other compounds has highlighted its role in enhancing reaction efficiency and selectivity. Studies have shown that it can significantly improve yields in reactions involving difficult substrates by facilitating better solubility and reactivity through phase transfer mechanisms. Furthermore, its interactions with various solvents and reactants have been characterized to optimize conditions for specific chemical transformations .

Tetrabutylammonium hydrogen sulfate shares similarities with other quaternary ammonium salts but stands out due to its unique combination of properties. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Used primarily as a phase transfer catalyst |

| Tetraethylammonium bromide | Quaternary Ammonium Salt | Less hydrophobic than tetrabutyl derivatives |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Exhibits different solubility characteristics |

| Cetyltrimethylammonium bromide | Quaternary Ammonium Salt | Known for surfactant properties |

Tetrabutylammonium hydrogen sulfate is particularly unique due to its dual role as both a catalyst and an antibacterial agent, making it suitable for applications requiring both chemical reactivity and microbial control .

Role as a Phase-Transfer Catalyst in Biphasic Reaction Systems

Tetrabutylammonium hydrogen sulfate functions as an exceptionally effective phase-transfer catalyst by facilitating the transfer of reactants between immiscible phases, particularly in aqueous-organic biphasic systems. The compound's amphiphilic nature, derived from its large hydrophobic tetrabutylammonium cation and hydrophilic hydrogen sulfate anion, enables it to form micelles that create favorable reaction environments for organic transformations. Research has demonstrated that TBAHS exhibits superior catalytic performance compared to other phase-transfer catalysts, including tetrabutylammonium bromide and cetyltrimethylammonium bromide, in model reactions involving nucleophilic substitutions.

The phase-transfer mechanism operates through the formation of ion pairs between TBAHS and ionic reactants, enabling their solubilization in organic phases where reactions can proceed more efficiently. In microemulsion systems, TBAHS has shown remarkable effectiveness, with studies revealing that the quaternary ammonium salt demonstrated higher catalytic efficiency than crown ethers in nucleophilic substitution reactions involving 4-tert-butylbenzyl bromide and potassium iodide. The enhanced reaction rates observed in TBAHS-catalyzed systems result from the compound's ability to create localized environments where organic molecules are concentrated within micellar structures, effectively increasing collision frequency and reaction probability.

The practical applications of TBAHS as a phase-transfer catalyst extend to numerous synthetic transformations, including the synthesis of pharmaceutical intermediates and fine chemicals. The compound's thermal stability up to 260°C, combined with its ability to function under mild reaction conditions, makes it particularly valuable for temperature-sensitive syntheses. Furthermore, TBAHS demonstrates excellent recyclability, as it can be recovered and reused multiple times without significant loss of catalytic activity, contributing to more sustainable synthetic processes.

Hydrogen Bonding Interactions in Reaction Mediation

The hydrogen sulfate anion in TBAHS plays a crucial role in mediating reactions through specific hydrogen bonding interactions, which significantly influence both reaction rates and selectivity outcomes. Detailed mechanistic studies have revealed that the hydrogen sulfate group can engage in intermolecular hydrogen bonding with aldehydic carbonyl oxygens, effectively activating these electrophilic centers toward nucleophilic attack. This activation mechanism is particularly evident in multi-component reactions where TBAHS catalyzes the formation of complex heterocyclic structures through sequential bond-forming processes.

The hydrogen bonding capability of TBAHS has been extensively studied in the context of its interactions with protic acids, providing valuable insights into hydrogen bond-controlled adduct formation. These studies demonstrate that TBAHS can form stable hydrogen-bonded complexes with various protic acids, creating unique catalytic species that exhibit enhanced reactivity patterns. The strength and directionality of these hydrogen bonds directly influence the stereochemical outcomes of reactions, particularly in cases where multiple stereogenic centers are formed simultaneously.

Spectroscopic investigations have confirmed that TBAHS forms distinct hydrogen bonding networks in solution, which can accommodate multiple substrate molecules and facilitate their proper orientation for bond formation. The hydrogen sulfate moiety acts as both a hydrogen bond donor and acceptor, enabling it to bridge different substrate molecules and promote their alignment in geometries favorable for reaction. This dual hydrogen bonding capability is particularly important in three-component reactions where precise spatial arrangement of reactants is essential for achieving high yields and selectivity.

Synergistic Effects with Protic Acids in Multi-Step Transformations

The combination of TBAHS with protic acids creates synergistic catalytic systems that exhibit enhanced performance in complex multi-step synthetic transformations. Research has demonstrated that TBAHS can work in concert with various acids to promote cascade reactions that would otherwise require multiple separate synthetic steps. These synergistic effects arise from the complementary roles of the hydrogen sulfate anion and added protic acids, where each component activates different aspects of the reaction mechanism.

In the synthesis of tetrahydrobenzo[a]xanthene-11-ones, TBAHS exhibits remarkable synergy with the inherent acidity of reaction conditions, promoting both the initial nucleophilic addition and subsequent cyclization steps. The mechanism involves initial activation of aldehyde substrates through hydrogen bonding with the hydrogen sulfate group, followed by nucleophilic attack from 2-naphthol to form ortho-quinone methide intermediates. The subsequent cyclization step is facilitated by the acidic environment, which protonates the intermediate and promotes ring closure through intramolecular nucleophilic attack.

Studies on three-component reactions have revealed that TBAHS can mediate the formation of multiple bonds in a single operation, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The synergistic effects with protic species enable these transformations to proceed with high atom economy and minimal waste generation. The protocol demonstrates excellent functional group tolerance and can accommodate various substituted aromatic aldehydes, including those bearing electron-withdrawing and electron-donating groups, indicating the robustness of the synergistic catalytic system.

Regioselectivity and Stereochemical Outcomes in Cyclization Reactions

The stereochemical control exerted by TBAHS in cyclization reactions represents one of its most remarkable catalytic features, with studies demonstrating highly predictable and reproducible stereochemical outcomes in complex ring-forming processes. In cascade syntheses of tricyclic fused cyclopropanes, TBAHS promotes cyclization reactions that proceed with exceptional diastereoselectivity, often producing single diastereomers as the major products. The stereochemical control arises from the specific orientation of substrates within the micellar environment created by TBAHS, which constrains molecular conformations and favors particular transition state geometries.

Computational studies have provided detailed insights into the stereochemical preferences observed in TBAHS-catalyzed cyclizations, revealing that the catalyst influences both the regioselectivity of initial bond formation and the subsequent stereochemical course of ring closure. In the formation of tricyclic systems, TBAHS promotes trans-selective stepwise cyclization for both E and Z substrate configurations, with the stereochemistry being determined by the irreversible nature of the initial carbon-carbon bond formation step. The computational predictions align closely with experimental observations, confirming that TBAHS creates a highly organized catalytic environment that directs stereochemical outcomes.

The regioselectivity patterns observed in TBAHS-catalyzed reactions are particularly noteworthy in multi-component syntheses where multiple reactive sites are present. Studies on the synthesis of thiadiazolo[2,3-b]quinazolin-6-(7H)-ones demonstrate that TBAHS exhibits excellent regiocontrol, directing bond formation to specific positions and preventing the formation of undesired regioisomers. This selectivity is attributed to the specific hydrogen bonding interactions between TBAHS and substrate functional groups, which stabilize particular reaction intermediates and transition states while destabilizing alternative pathways.

The mechanistic basis for stereochemical control in TBAHS-catalyzed reactions involves a combination of steric effects, hydrogen bonding interactions, and conformational constraints imposed by the micellar environment. The tetrabutylammonium cation creates a hydrophobic cavity that accommodates substrate molecules in specific orientations, while the hydrogen sulfate anion provides directional hydrogen bonding that further constrains molecular conformations. This dual control mechanism enables TBAHS to achieve stereochemical outcomes that are difficult to attain with conventional catalytic systems, making it particularly valuable for the synthesis of stereochemically complex natural products and pharmaceutical intermediates.

The adoption of Tetrabutylammonium hydrogen sulfate in solvent-free systems has revolutionized synthetic methodologies by eliminating volatile organic compounds (VOCs) while maintaining high reaction efficiency. A landmark study demonstrated its catalytic role in the three-component Biginelli condensation of aldehydes, 1,3-dicarbonyl compounds, and urea under solvent-free conditions, achieving yields exceeding 85% at 80°C [5]. This represents a 40% reduction in energy input compared to traditional reflux methods requiring temperatures above 100°C.

In aqueous phase applications, the compound’s amphiphilic nature enables efficient mass transfer between immiscible phases. Comparative studies show a 3.2-fold increase in reaction kinetics for nucleophilic substitutions when using Tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst in water-mediated systems versus dichloromethane-based alternatives [2]. The table below illustrates its performance in optimizing reaction media:

| Reaction Type | Traditional Solvent | TBHS-Mediated System | Yield Increase | Energy Savings |

|---|---|---|---|---|

| Biginelli Condensation | Ethanol | Solvent-Free | 22% | 35% |

| Nucleophilic Substitution | Dichloromethane | Aqueous Phase | 18% | 42% |

| Esterification | Toluene | Neat Conditions | 31% | 28% |

Data adapted from catalytic studies [2] [5].

The mechanism involves simultaneous activation of both organic and inorganic reactants through ion-pair formation, effectively lowering activation barriers. This dual activation capability is particularly valuable in multi-component reactions where traditional catalysts fail to mediate interfacial electron transfer processes.

Energy-Efficient Catalytic Cycles for Sustainable Synthesis

Tetrabutylammonium hydrogen sulfate enables closed-loop catalytic cycles through its thermal stability and ionic character. In esterification reactions, the catalyst demonstrates 98% recovery efficiency after seven cycles when employing a novel temperature-gradient separation technique [3]. This approach leverages the compound’s high boiling point (355°C) to facilitate vapor-phase recycling while retaining catalytic activity.

Microwave-assisted systems utilizing this catalyst achieve 89% yield improvements in glycosylation reactions compared to conventional heating, with reaction times reduced from 12 hours to 45 minutes [4]. The ionic nature of Tetrabutylammonium hydrogen sulfate enhances microwave absorption efficiency, enabling precise control over reaction exothermicity. Kinetic studies reveal an activation energy reduction of 28.6 kJ/mol in Diels-Alder reactions when using optimized catalytic loads [2].

Recyclability and Reusability in Continuous Flow Systems

Continuous flow reactors incorporating immobilized Tetrabutylammonium hydrogen sulfate demonstrate unprecedented stability, maintaining 91% initial activity after 120 hours of operation. The table below compares batch versus flow system performance:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Catalyst Loading (mol%) | 5.0 | 1.2 |

| Space-Time Yield (kg/m³·h) | 0.8 | 4.7 |

| Waste Generation Index | 3.2 | 0.9 |

| Operational Lifetime (h) | 48 | 300+ |

Data synthesized from industrial pilot studies [2] [4].

The development of ceramic-supported catalyst matrices enables turbulent flow conditions that prevent fouling while maintaining interfacial contact areas. This architecture reduces catalyst attrition rates to <0.02% per cycle, addressing historical limitations in heterogeneous phase-transfer catalysis.

Mitigation of Hazardous Byproducts Through Catalytic Design

Tetrabutylammonium hydrogen sulfate’s bifunctional nature (Brønsted acid and phase-transfer agent) suppresses side reactions through precise control of reaction stoichiometry. In sulfonation processes, its use decreases halogenated byproduct formation by 78% compared to conventional sulfuric acid catalysis [3]. The hydrogen sulfate counterion acts as a built-in buffer, maintaining optimal pH conditions throughout the reaction pathway.

Advanced spectroscopic studies reveal the catalyst’s role in stabilizing transition states through charge-dipole interactions, effectively blocking unwanted polymerization pathways in Friedel-Crafts alkylations. This molecular-level control results in 99.5% mono-substituted products compared to the 65-70% selectivity achieved with traditional Lewis acid catalysts [5].

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 358 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 357 of 358 companies with hazard statement code(s):;

H302 (87.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (47.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (46.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (52.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (46.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant